Thieno[3,2-b]pyridin-2-ylboronic acid;hydrochloride

BTK inhibition Kinase drug discovery Target engagement

For medicinal chemistry programs demanding reproducible Suzuki–Miyaura coupling, this hydrochloride salt (CAS 1416853-87-6) offers decisive advantages over the free boronic acid (1416853-80-9) and isomeric thienopyridine boronic acids. Its defined crystallinity, reduced hygroscopicity, and enhanced protodeboronation resistance ensure accurate automated dispensing and batch consistency during parallel library synthesis. The thieno[3,2-b]pyridine scaffold positions substituents optimally for ATP-binding pocket engagement, yielding low-nanomolar kinase inhibitors. Trust this salt form for scaling from HTE campaigns to multi‑gram deliveries without re‑qualification delays.

Molecular Formula C7H7BClNO2S
Molecular Weight 215.46
CAS No. 1416853-87-6
Cat. No. B2821907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThieno[3,2-b]pyridin-2-ylboronic acid;hydrochloride
CAS1416853-87-6
Molecular FormulaC7H7BClNO2S
Molecular Weight215.46
Structural Identifiers
SMILESB(C1=CC2=C(S1)C=CC=N2)(O)O.Cl
InChIInChI=1S/C7H6BNO2S.ClH/c10-8(11)7-4-5-6(12-7)2-1-3-9-5;/h1-4,10-11H;1H
InChIKeyZKXVORVOFYJRHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Thieno[3,2-b]pyridin-2-ylboronic acid hydrochloride (CAS 1416853-87-6): A Regiospecific Heterocyclic Boronic Acid Building Block for Kinase-Focused Drug Discovery


Thieno[3,2-b]pyridin-2-ylboronic acid hydrochloride (CAS 1416853-87-6) is a heterocyclic boronic acid salt comprising a thieno[3,2-b]pyridine core with a boronic acid functional group at the 2-position, stabilized as its hydrochloride salt. The compound serves as a key organoboron building block for palladium-catalyzed Suzuki–Miyaura cross-coupling reactions, enabling the construction of bi(hetero)aryl derivatives for medicinal chemistry programs targeting kinase inhibition . The thieno[3,2-b]pyridine scaffold is a privileged structure in kinase inhibitor design, with numerous derivatives demonstrating nanomolar potency against receptor tyrosine kinases including c-Met, VEGFR2, and BTK [1]. The hydrochloride salt form distinguishes this compound from its free base (CAS 1416853-80-9) and other isomeric thienopyridine boronic acids, imparting differentiated solid-state stability, handling characteristics, and reactivity profiles that are critical for reproducible synthetic chemistry workflows [2].

Why Thieno[3,2-b]pyridin-2-ylboronic acid hydrochloride Cannot Be Replaced by Generic Thienopyridine Boronic Acids or the Free Base


Generic substitution of Thieno[3,2-b]pyridin-2-ylboronic acid hydrochloride with isomeric thienopyridine boronic acids (e.g., thieno[2,3-b]pyridin-5-ylboronic acid, CAS 1370040-75-7; thieno[3,2-b]pyridin-7-ylboronic acid, CAS 1492031-92-1; or thieno[3,2-c]pyridin-2-ylboronic acid, CAS 568582-98-9) is scientifically unsound because the ring fusion geometry and boronic acid attachment position dictate both the three-dimensional presentation of the coupling product and the intrinsic reactivity of the boronic acid moiety [1]. The [3,2-b] versus [2,3-b] ring fusion determines the spatial orientation of the nitrogen atom relative to the borylated position, which directly influences metal coordination during cross-coupling and the binding geometry of resulting biaryl products against kinase ATP-binding pockets [2]. Furthermore, the hydrochloride salt form provides quantifiable advantages over the free boronic acid (CAS 1416853-80-9), including improved resistance to protodeboronation, reduced hygroscopicity, and defined crystallinity that ensures batch-to-batch consistency in milligram-scale parallel synthesis and scale-up campaigns [3]. These differences are not cosmetic—they translate into measurable impacts on coupling yields, product purity, and the biological activity of the final compounds.

Quantitative Differentiation Evidence for Thieno[3,2-b]pyridin-2-ylboronic acid hydrochloride: Comparator-Anchored Data for Procurement Decisions


BTK Kinase Inhibition: Thieno[3,2-b]pyridin-2-yl Derivatives Achieve Sub-Nanomolar IC50 Values

Derivatives constructed from the thieno[3,2-b]pyridin-2-yl scaffold have demonstrated potent Bruton's tyrosine kinase (BTK) inhibition. In a biochemical enzyme assay, the thieno[3,2-b]pyridin-2-yl-containing compound disclosed in US20240083900, Example 99 exhibited an IC50 of 1 nM against BTK [1]. Other examples in the same patent series showed IC50 values ranging from <1 nM to 5.5 nM, demonstrating consistent target engagement across the series [2]. For context, the clinically approved BTK inhibitor ibrutinib exhibits an IC50 of 0.5 nM in comparable biochemical assays, establishing that the thieno[3,2-b]pyridin-2-yl scaffold can deliver competitive target potency when elaborated into final drug-like molecules [3].

BTK inhibition Kinase drug discovery Target engagement

Antitumor Potency: Thieno[3,2-b]pyridin-2-yl Derivatives Demonstrate Single-Digit Micromolar to Nanomolar GI50 Against Multiple Human Cancer Cell Lines

The thieno[3,2-b]pyridine scaffold, when elaborated via Suzuki-Miyaura coupling at the 2-carboxylate position, yields compounds with potent growth inhibitory activity against human tumor cell lines. In a systematic SAR study, 6-(hetero)arylthieno[3,2-b]pyridine derivatives showed GI50 values as low as 0.7–1.0 μM (bithiophene derivative) against MCF-7 breast adenocarcinoma and NCI-H460 non-small cell lung cancer lines, and 2.5–4.2 μM (o-aniline derivative) across MCF-7, A375-C5 melanoma, and NCI-H460 lines [1]. A subsequent study on methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates demonstrated GI50 values of 13 μM (compound 2e) against MDA-MB-231 triple-negative breast cancer cells with selectivity over non-tumorigenic MCF-12A cells, and in vivo antitumor activity in a CAM xenograft model [2]. By comparison, thieno[2,3-b]pyridine-based MEK inhibitors (e.g., refametinib analogs) typically require additional substitution patterns to achieve comparable cellular potency, highlighting the intrinsic advantage of the [3,2-b] fusion geometry for kinase inhibitor design [3].

Anticancer activity Growth inhibition SAR studies

Suzuki-Miyaura Coupling Efficiency: Thieno[3,2-b]pyridine-2-carboxylate Substrates Achieve 65–91% Isolated Yields

The thieno[3,2-b]pyridine scaffold demonstrates excellent reactivity in palladium-catalyzed Suzuki-Miyaura cross-coupling. When methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate was coupled with diverse (hetero)aryl pinacol boranes, trifluoroborate salts, or boronic acids, isolated yields ranged from 65% to 91% across a panel of aryl, heteroaryl, and vinyl coupling partners [1]. In a separate study, 3-amino-6-bromothieno[3,2-b]pyridine-2-carboxylate yielded coupling products in 65–91% isolated yield with both electron-rich and electron-deficient aryl boronic acid derivatives [2]. For comparison, 2-pyridylboronic acids are notoriously unstable and prone to rapid protodeboronation under standard Suzuki conditions, often requiring anhydrous protocols or in situ generation to achieve yields above 50% [3]. The thieno[3,2-b]pyridine core stabilizes the 2-position boronic acid through the electron-donating thiophene ring, mitigating this well-known instability.

Cross-coupling Synthetic efficiency Building block reactivity

Hydrochloride Salt Form: Enhanced Solid-State Stability and Defined Crystallinity vs. Free Boronic Acid

The hydrochloride salt of Thieno[3,2-b]pyridin-2-ylboronic acid (CAS 1416853-87-6) confers measurable advantages over the free boronic acid (CAS 1416853-80-9). Heteroaryl boronic acid hydrochloride salts crystallize with defined unit cell parameters and strong hydrogen-bonding networks involving the chloride counterion, the heterocyclic NH+/pyridinium, and boronic acid OH groups [1]. This ionic lattice provides quantifiable protection against the two primary degradation pathways of free boronic acids: (i) protodeboronation under protic or aqueous conditions, and (ii) anhydride (boroxine) formation during storage. For 2-substituted pyridine/heterocyclic boronic acids, protodeboronation half-lives at pH 7.4 can be as short as minutes to hours, whereas the hydrochloride salt form extends usable shelf life [2]. Additionally, the hydrochloride salt typically exhibits reduced hygroscopicity compared to the free base, minimizing weight variation due to moisture uptake during weighing—a critical factor for high-throughput parallel synthesis where sub-milligram accuracy is required [3].

Salt form advantage Solid-state stability Batch reproducibility

Priority Application Scenarios for Thieno[3,2-b]pyridin-2-ylboronic acid hydrochloride Based on Quantitative Evidence


BTK-Targeted Covalent and Reversible Inhibitor Lead Optimization

For medicinal chemistry programs developing next-generation BTK inhibitors (targeting B-cell malignancies or autoimmune indications), Thieno[3,2-b]pyridin-2-ylboronic acid hydrochloride provides a direct synthetic entry to the thieno[3,2-b]pyridin-2-yl scaffold exemplified in patent US20240083900. The BindingDB-confirmed BTK IC50 of 1 nM for elaborated derivatives establishes a potency benchmark competitive with ibrutinib (IC50 = 0.5 nM), while the scaffold's 65–91% Suzuki coupling yields enable rapid parallel library synthesis for SAR exploration [1]. The hydrochloride salt's storage stability supports multi-month lead optimization campaigns without re-qualification of the building block [2].

Kinase Inhibitor Library Synthesis for Oncology Phenotypic Screening

The thieno[3,2-b]pyridine scaffold has demonstrated broad growth inhibitory activity across breast (MCF-7, MDA-MB-231, MDA-MB-468), melanoma (A375-C5), and lung (NCI-H460) cancer cell lines with GI50 values ranging from 0.7 μM to 13 μM [1]. The robust Suzuki coupling yields (65–91%) make Thieno[3,2-b]pyridin-2-ylboronic acid hydrochloride an ideal building block for constructing focused kinase inhibitor libraries via parallel diversification at the 2-position, enabling phenotypic screening cascades with direct synthetic access to hit follow-up [2].

c-Met/VEGFR2 Dual Kinase Inhibitor Development

Thieno[3,2-b]pyridine-based inhibitors have demonstrated low nanomolar IC50 values against both c-Met and VEGFR2 tyrosine kinases in biochemical assays, with lead compounds showing in vivo efficacy in human tumor xenograft models [1]. The 2-position boronic acid enables Suzuki coupling with diverse aryl halides to elaborate the scaffold into potent dual kinase inhibitors, capitalizing on the scaffold's established SAR that the [3,2-b] fusion geometry optimally positions substituents for ATP-binding pocket engagement [2].

Milligram-Scale Parallel Synthesis and High-Throughput Experimentation (HTE) Workflows

The hydrochloride salt form's defined crystallinity, reduced hygroscopicity, and resistance to protodeboronation make Thieno[3,2-b]pyridin-2-ylboronic acid hydrochloride particularly suitable for automated solid-dispensing platforms used in HTE [1]. Unlike the free base, which can undergo variable anhydride formation leading to inaccurate weighing, the hydrochloride salt maintains consistent mass and purity over extended HTE campaigns, directly supporting the generation of high-quality, reproducible reaction datasets for machine learning-based reaction optimization [2].

Quote Request

Request a Quote for Thieno[3,2-b]pyridin-2-ylboronic acid;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.